

Discovery and historical overview of 3-Methylsulfolane

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Compound of Interest

Compound Name: 3-Methylsulfolane

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An In-depth Technical Guide to **3-Methylsulfolane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methylsulfolane** (CAS No. 872-93-5), a polar aprotic solvent with significant potential in various industrial and research applications. The document covers the historical context of its development, detailed physical and chemical properties, established synthesis methodologies, and purification protocols. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a core reference for professionals in chemistry, materials science, and drug development.

Historical Overview

The discovery and development of **3-Methylsulfolane** are intrinsically linked to its parent compound, sulfolane. Sulfolane (tetrahydrothiophene-1,1-dioxide) was first mentioned in the chemical literature in 1916 and was noted for its exceptional thermal and chemical stability.^[1] The commercial potential of sulfolanes as industrial solvents was realized around 1940, leading to the availability of market development quantities by 1959.^[1]

The foundational synthesis route for sulfolanes was developed by the Shell Oil Company in the 1960s.^[2] This process involves a two-step method: a cheletropic reaction between a

conjugated diene and sulfur dioxide to form a sulfolene, followed by catalytic hydrogenation to yield the saturated sulfolane ring.[2][3]

While a specific date for the first synthesis of **3-Methylsulfolane** is not prominently documented, its preparation is a direct extension of this established methodology, using isoprene (2-methyl-1,3-butadiene) as the conjugated diene precursor. The properties and purification of sulfolane derivatives were subject to academic study in the mid-20th century.[1][4] Today, **3-Methylsulfolane** is recognized for its utility as a stable, high-boiling point solvent in the pharmaceutical and petrochemical industries and is considered a candidate for green chemistry applications due to its relatively low toxicity profile.[5][6]

Physicochemical Properties

3-Methylsulfolane is a colorless to pale yellow liquid at room temperature.[5][6] Its key physical and chemical properties are summarized in the table below. The presence of the methyl group on the five-membered ring, combined with the highly polar sulfonyl group, allows it to dissolve a wide range of substances.[6] It is noted for its high thermal stability and resistance to oxidation.[5][6]

Table 1: Quantitative Properties of 3-Methylsulfolane

Property	Value	Source(s)
Identifiers		
CAS Number	872-93-5	[4][5][6][7][8]
IUPAC Name	3-methylthiolane 1,1-dioxide	[5][7]
Molecular Formula	C ₅ H ₁₀ O ₂ S	[5][6][8]
Molecular Weight	134.19 - 134.20 g/mol	[1][5][8]
Physical Properties		
Appearance	Colorless to Light Yellow Liquid	[6]
Melting Point	0.5 °C	[1][4][7]
Boiling Point	278.9 °C @ 760 mmHg 104 °C @ 3 mmHg	[1][7]
Density	1.164 - 1.20 g/cm ³	[1][7]
Refractive Index	1.466 - 1.479	[1][7]
Flash Point	154.4 °C	[1][7]
Spectroscopic Data		
¹ H NMR	Data available (400 MHz in CDCl ₃)	[7][9]
¹³ C NMR	Data available (in CDCl ₃)	[5][7]
IR Spectroscopy	Strong bands at 570 and 500 cm ⁻¹ (liquid film)	[1][4][7]
Mass Spectrometry	Electron Ionization (EI) data available	[5][7]

Synthesis and Purification Protocols

The industrial synthesis of **3-Methylsulfolane** is based on the well-established process for producing sulfolane compounds, which is protected by various patents.[10] The general

methodology involves two primary chemical transformations: a cycloaddition reaction to form the sulfolene intermediate, followed by hydrogenation.

Diagram 1: General Synthesis Workflow for 3-Methylsulfolane

Caption: General two-step synthesis of **3-Methylsulfolane** from isoprene and SO₂.

Experimental Protocol: Synthesis (General Method)

The following protocol is a generalized procedure derived from patent literature for the synthesis of sulfolane compounds.^[10] Specific conditions such as temperature, pressure, and catalyst loading may require optimization.

Step 1: Synthesis of 3-Methyl-3-sulfolene

- Charge a suitable pressure reactor with sulfur dioxide.
- Heat the reactor to a temperature in the range of 60-120 °C.^[10]
- Under pressure, feed isoprene (2-methyl-1,3-butadiene) into the reactor. The reaction is a [4+1] cycloaddition.
- Maintain the reaction at an elevated temperature and pressure until the conversion of isoprene is complete.
- The resulting crude mixture contains the 3-methyl-3-sulfolene intermediate along with impurities such as unreacted sulfur dioxide and polymeric byproducts.
- (Optional) Transfer the mixture to a separate vessel to remove unreacted sulfur dioxide, often by sparging with an inert gas or applying a vacuum.^[10]

Step 2: Hydrogenation to **3-Methylsulfolane**

- Transfer the crude or purified 3-methyl-3-sulfolene to a hydrogenation reactor.
- Add a suitable hydrogenation catalyst, such as Raney Nickel.^[2]

- Pressurize the reactor with hydrogen gas.
- Heat the mixture under agitation to the required temperature for the hydrogenation to proceed. This reaction reduces the double bond in the sulfolene ring.
- After the reaction is complete (as determined by hydrogen uptake or GC analysis), cool the reactor, vent the excess pressure, and remove the catalyst by filtration.
- The resulting crude **3-Methylsulfolane** can then be purified.

Experimental Protocol: Purification

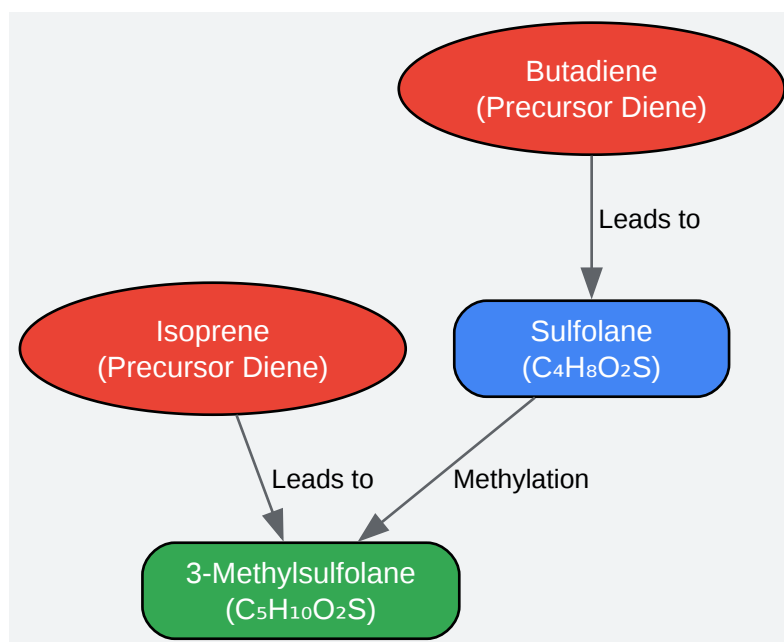
A common method for the purification of sulfolane derivatives involves vacuum distillation followed by recrystallization.^{[1][4]}

- Vacuum Distillation: Distill the crude **3-Methylsulfolane** under reduced pressure (e.g., 3 mmHg) to separate it from non-volatile impurities and byproducts. The fraction boiling at approximately 104 °C is collected.
- Recrystallization: Dissolve the distilled product in diethyl ether.
- Cool the solution to a temperature between -60 °C and -70 °C to induce crystallization.^{[1][4]}
- Collect the purified crystals by filtration and dry under vacuum to remove residual solvent.

Structural and Logical Relationships

3-Methylsulfolane is a structural derivative of sulfolane, a foundational compound in the class of cyclic sulfones. The addition of a methyl group modifies its physical properties, such as its melting point and solvent characteristics, while retaining the core stability of the sulfone ring.

Diagram 2: Structural Relationship of Sulfolane Derivatives



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Caption: Relationship between sulfolane, its precursor, and its 3-methyl derivative.

Conclusion

3-Methylsulfolane is a valuable polar aprotic solvent whose synthesis and properties are well-understood within the broader context of sulfolane chemistry. Its high thermal stability, resistance to oxidation, and versatile solvent capabilities make it suitable for a range of applications, from industrial processes to specialized laboratory synthesis. This guide provides the core technical information required for its evaluation and use in professional research and development settings.

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